molecular formula C26H33NO5 B12196921 (2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12196921
M. Wt: 439.5 g/mol
InChI Key: QLJJSNRDBMCEGI-JLPGSUDCSA-N
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Description

The compound “(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core structure Benzofurans are a class of aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” typically involves multiple steps, including the formation of the benzofuran core, the introduction of the dibutylamino group, and the attachment of the dimethoxybenzylidene moiety. Common synthetic routes may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Dibutylamino Group: This step may involve nucleophilic substitution reactions using dibutylamine and appropriate leaving groups.

    Attachment of Dimethoxybenzylidene Moiety: This can be accomplished through condensation reactions between the benzofuran core and 2,5-dimethoxybenzaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “(2Z)-7-[(dibutylamino)methyl]-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form a benzyl group.

    Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzofuranone, while reduction of the benzylidene moiety may produce a benzyl-substituted benzofuran.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cellular metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The core structure of the compound.

    2,5-Dimethoxybenzaldehyde: A precursor used in the synthesis.

    Dibutylamine: A component of the dibutylamino group.

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H33NO5/c1-5-7-13-27(14-8-6-2)17-21-22(28)11-10-20-25(29)24(32-26(20)21)16-18-15-19(30-3)9-12-23(18)31-4/h9-12,15-16,28H,5-8,13-14,17H2,1-4H3/b24-16-

InChI Key

QLJJSNRDBMCEGI-JLPGSUDCSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O

Origin of Product

United States

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